molecular formula C12H15N3O2 B1423138 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 956593-14-9

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1423138
CAS No.: 956593-14-9
M. Wt: 233.27 g/mol
InChI Key: QUKCVJUALOCBKQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a pyrrolidine ring, a methylphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-methylbenzoyl chloride with pyrrolidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality and yield. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring and methylphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Methylphenyl)-2-pyrrolidinone: Similar structure but lacks the carbohydrazide moiety.

    1-(3-Methylphenyl)-3-pyrrolidinone: Similar structure with a different position of the carbonyl group.

    1-(3-Methylphenyl)-4-pyrrolidinone: Similar structure with the carbonyl group at a different position.

Uniqueness: 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the pyrrolidine ring, methylphenyl group, and carbohydrazide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKCVJUALOCBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
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1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 3
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
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1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 5
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1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 6
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

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